![molecular formula C11H13N3 B1603554 3-Ethyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1017781-37-1](/img/structure/B1603554.png)
3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Overview
Description
“3-Ethyl-1-phenyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms . The specific molecular structure analysis for “this compound” was not found in the retrieved papers.Mechanism of Action
The exact mechanism of action of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to be related to its ability to interact with various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. Additionally, it has been shown to interact with the receptor for advanced glycation end products, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins. Additionally, it has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. In vivo studies have shown that this compound can reduce the levels of triglycerides and cholesterol in the blood, as well as reduce the risk of atherosclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Ethyl-1-phenyl-1H-pyrazol-5-amine in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, it has been shown to be stable in aqueous solutions and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the fact that it is not soluble in organic solvents.
Future Directions
Future research on 3-Ethyl-1-phenyl-1H-pyrazol-5-amine could focus on its potential applications in drug development, as well as its use as a reagent in organic synthesis. Additionally, further research could be conducted to explore its potential as a therapeutic agent for the treatment of various diseases and disorders. Furthermore, more research could be conducted to better understand its mechanisms of action and to identify any potential side effects. Finally, further research could be conducted to evaluate its potential as a laboratory reagent and to identify any potential advantages or limitations.
Scientific Research Applications
3-Ethyl-1-phenyl-1H-pyrazol-5-amine has been studied extensively for its potential applications in medicine and biochemistry. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in the treatment of diabetes, hypertension, and cardiovascular diseases. Additionally, this compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes.
properties
IUPAC Name |
5-ethyl-2-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXDDOVXQJPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604794 | |
Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017781-37-1 | |
Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.